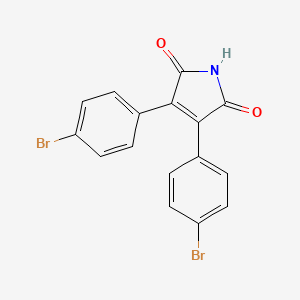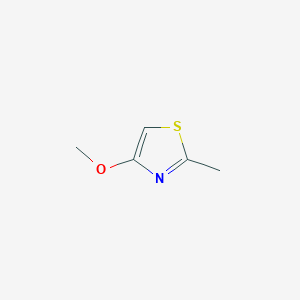
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with two bromophenyl groups at the 3 and 4 positions
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- typically involves the reaction of maleic anhydride with 4-bromoaniline, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromophenyl groups or the pyrrole ring.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromophenyl groups play a crucial role in its binding affinity and specificity towards these targets, influencing its overall biological activity.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3,4-diphenyl-: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activity.
1H-Pyrrole-2,5-dione, 3,4-bis(4-chlorophenyl)-:
1H-Pyrrole-2,5-dione, 3,4-bis(4-methylphenyl)-: The methyl groups provide different steric and electronic effects compared to bromine, affecting its reactivity and interactions with biological targets.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- lies in the presence of bromine atoms, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
101422-55-3 |
|---|---|
Fórmula molecular |
C16H9Br2NO2 |
Peso molecular |
407.06 g/mol |
Nombre IUPAC |
3,4-bis(4-bromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-1-9(2-6-11)13-14(16(21)19-15(13)20)10-3-7-12(18)8-4-10/h1-8H,(H,19,20,21) |
Clave InChI |
RKSSTQUJOQCZMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)

